3-(Dichloromethyl)benzoyl chloride
Overview
Description
3-(Dichloromethyl)benzoyl chloride, also known as DCMBC, is an organochlorine compound that has been used in the synthesis of various pharmaceuticals, pesticides, and other chemical compounds. It is a colorless liquid with a pungent odor and a melting point of 11.5°C. DCMBC has a variety of applications in the scientific research and laboratory experimentation fields, ranging from its use as a reagent in organic synthesis to its use as an analytical tool in the study of biological systems.
Scientific Research Applications
Acylation of Azaindoles
3-(Dichloromethyl)benzoyl chloride is used in the acylation of azaindoles. The conditions for attaching acetyl chloride, benzoyl chloride, and chloromethyl oxalate to the 3-position of azaindoles have been studied. Best results were achieved using an excess of AlCl3 in CH2Cl2 followed by the addition of an acyl chloride at room temperature (Zhang et al., 2002).
Synthesis of Drug Intermediates
3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate, is synthesized from 1,3-bis(trifluoromethyl)benzene with 3-(Dichloromethyl)benzoyl chloride playing a crucial role. The synthesis involves bromination, carboxylation, and chlorination (Zhou Xiao-rui, 2006).
Antimicrobial Activity
Benzoyl chloride is known for its antimicrobial activity. It is used as a preservative to control microbial contamination in food. Its incorporation into a matrix of an ethylene acrylic acid polymer was studied for enhanced antimicrobial activity against microorganisms like Penicillium sp. and Aspergillus sp. (Matche et al., 2006).
Reactivity with Various Substrates
The reactivity of benzoyl chloride with various substrates containing E–Cl bond(s) has been studied. This includes reactions with alkyl chlorides like chloroform or dichloromethane to form different compounds, exploring the chemical interactions and potential applications in various fields (Padělková et al., 2013).
Catalysts for Cross-Coupling Reactions
Non-phosphine 1-(2-picolyl)-3-benzoylsubstituted-2-benzyl-2-thiopseudourea ligands, synthesized from commercially available benzoyl chlorides, have been used in conjunction with palladium complexes as catalysts for various cross-coupling reactions such as Suzuki–Miyaura, Sonogashira, Heck, and Hiyama reactions (Srinivas et al., 2012).
Synthesis of Benzo[b]selenophenes
2-(Chloroseleno)benzoyl chloride, a related compound, is used as a bifunctional electrophile reacting with C-H acids to produce benzo[b]selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes. This showcases the versatility of benzoyl chloride derivatives in organic synthesis (KlocKrystian et al., 2001).
Carbohydrate Chemistry
In carbohydrate chemistry, benzoyl chloride is used in a novel procedure where the 3-O-benzoyl group undergoes an intramolecular replacement reaction with neighboring group participation, leading to the formation of a more stable conjugated system by forming a 1,2,4-oxadiazol ring (Yu et al., 2003).
Synthesis of Naphthalenes and Anthracenes
Benzoyl chlorides react efficiently with dialkylacetylenes and diphenylacetylene in the presence of an iridium catalyst to produce tetrasubstituted naphthalenes and anthracene derivatives, demonstrating its utility in complex organic syntheses (Yasukawa et al., 2002).
Antioxidant and Anticancer Applications
Chiral benzisoselenazol-3(2H)-ones substituted with terpene moieties synthesized using 2-(chloroseleno)benzoyl chloride have been evaluated as antioxidants and anticancer agents. The structural and chiral influences on bioactivity have been thoroughly examined, highlighting the medicinal chemistry applications of benzoyl chloride derivatives (Obieziurska et al., 2019).
Photodissociation Studies
The photodissociation of benzoyl chloride, leading to the loss of a chlorine atom, has been studied using velocity map ion imaging. This research provides insights into the photophysics and photochemistry of benzoyl chloride (Matthaei et al., 2021).
properties
IUPAC Name |
3-(dichloromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYDVDHUAVNAND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369850 | |
Record name | 3-(Dichloromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dichloromethyl)benzoyl chloride | |
CAS RN |
36747-51-0 | |
Record name | 3-(Dichloromethyl)benzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036747510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Dichloromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Dichloromethyl)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(DICHLOROMETHYL)BENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO91DH852P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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